molecular formula C4H2BrN3S B1518548 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1137142-58-5

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B1518548
M. Wt: 204.05 g/mol
InChI Key: JFHCFWOCRFEOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the molecular formula C4H2BrN3S. It has a molecular weight of 204.05 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in solid form .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazoles has been reported in several studies . One method involves the reaction of 2-aryl-2H-1,2,3-triazole-4-carboxylic acids with thiosemicarbazide . Another method involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with chloroacetaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole is represented by the InChI code 1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H . This indicates that the molecule consists of a bromine atom attached to an imidazo[2,1-b][1,3,4]thiadiazole ring .


Chemical Reactions Analysis

The reactivity of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole towards various electrophilic reagents has been studied . For example, it has been used in palladium-catalyzed amination reactions . Additionally, it has been involved in the synthesis of various derivatives through electrophilic substitution reactions .


Physical And Chemical Properties Analysis

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole is a solid at room temperature . It has a molecular weight of 204.05 and a lipophilicity log Po/w (iLOGP) of 1.69 . It is soluble in water, with a solubility of 0.234 mg/ml .

Scientific Research Applications

Antimicrobial Activity

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives have been extensively studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of bacterial strains, including Staphylococcus aureus , Candida albicans , Pseudomonas aeruginosa , and Escherichia coli . The ability to inhibit the growth of these microorganisms makes these derivatives valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anti-Tubercular Agents

The fight against tuberculosis (TB) has been bolstered by the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds have demonstrated significant anti-tubercular activity, particularly against the Mycobacterium tuberculosis H37Rv strain . Their potential as anti-TB agents is critical, considering the global health burden of TB and the need for more effective treatments.

Anticancer Properties

Research has indicated that certain 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives possess anticancer activities. They have been prepared from various aldehydes and carboxylic acids, leading to the formation of fused imidazo[2,1-b][1,3,4]thiadiazole rings with potential applications in cancer treatment . The exploration of these compounds in oncology could lead to novel therapies for various types of cancer.

Anti-Inflammatory and Analgesic Effects

The derivatives of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives have shown better anti-inflammatory activity compared to standard drugs like diclofenac, without exhibiting ulcerogenic activity . This suggests their potential use in developing safer anti-inflammatory and pain-relieving medications.

CNS Depressant and Stimulant Activities

Compounds containing the 1,3,4-thiadiazole moiety, including the imidazo[2,1-b][1,3,4]thiadiazole derivatives, have been reported to exhibit central nervous system (CNS) depressant and stimulant activities . These properties could be harnessed for the development of new drugs targeting various CNS disorders.

Herbicidal and Agricultural Applications

The herbicidal properties of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives make them candidates for use in agriculture. They can potentially be developed into new herbicides that control weed growth, thereby contributing to increased agricultural productivity .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-bromoimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCFWOCRFEOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656275
Record name 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole

CAS RN

1137142-58-5
Record name 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoimidazo[2,1-b][1,3,4]thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2-amino-5-bromo-1,3,4-thiadiazole (1.65 g, 9.15 mmol) in water (27 mL) was added a water solution of chloroacetaldehyde (50% wt, 1.7 mL). The mixture was stirred at reflux. After 10 hours, a second addition of chloroacetaldehyde (1.5 eq, 1.7 mL) was done and stirring was continued until disappearance of starting material (20 hours). After cooling, the reaction mixture was neutralized with sodium bicarbonate (sat. aq. solution) and extracted with dichloromethane (3×30 mL). The combined organic layers were dried over sodium sulphate and the solvent evaporated under vacuum. The crude product was triturated with diethyl ether to yield 2-bromo-imidazo[2,1-b][1,3,4]thiadiazole as a white solid. The mother liquor was purified by flash chromatography (Biotage™, ethyl acetate:hexane, 3:7 to 7:3) to yield another batch of compound (20% global yield) as a white solid.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

20 g of 5-bromo-[1,3,4]thiadiazol-2-ylamine were dissolved in 60 ml of n-butanol. 15 ml of chloroacetaldehyde (55% in water) were added to the solution. The mixture was heated for 3 h at 120° C. After cooling the reaction mixture was poured into a NaHCO3 solution. The mixture was extracted three times with ethylacetate and the organic phase dried with sodium sulphate and evaporated. The resulting material was purified via silica-gel column chromatography using a petroleum ether-ethylacetate gradient. 2.9 g yellow crystals of the desired product were obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of 5-bromo-1,3,4-thiadiazol-2-amine (60 g, 0.33 mol) in H2O (1.5 L), a solution of chloroacetaldehyde (50% wt in water, 64.5 mL, 0.50 mol) was added, and the mixture was stirred at reflux temperature for 5 h. A second portion of chloroacetaldehyde (20.6 mL, 0.5 eq) was added, and stirring was continued overnight. The starting material had been consumed completely, and the reaction mixture was cooled to RT. The solid was removed by filtration and washed with water. The mother liquor was neutralized with a sat. aq. solution of NaHCO3 and extracted with DCM (2×1 L). The organic layers were washed with brine (2×600 mL), dried and evaporated in vacuo. The brown residue obtained was triturated with a mixture of MeOH and MTBE (1:1, 70 mL) to afford the desired product as a pale yellow solid. The mother liquors were purified by chromatography (SiO2, DCM) to yield some more product. Combined yield: 9.4 g (14%). MS (ESI+): m/z=204 [M+H]+; 1H-NMR(CDCl3): 7.36 (d, 1H); 7.56 (d, 1H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
64.5 mL
Type
reactant
Reaction Step Two
Quantity
20.6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 2
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 3
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 4
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 5
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 6
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole

Citations

For This Compound
8
Citations
C Copin, S Massip, JM Léger, C Jarry… - European Journal of …, 2015 - Wiley Online Library
An original and efficient palladium‐catalyzed amination of imidazo[2,1‐b][1,3,4]thiadiazole is reported. The S N Ar and Buchwald–Hartwig cross‐coupling reactions were investigated to …
S Haider, MS Alam, H Hamid - European journal of medicinal chemistry, 2015 - Elsevier
Despite a significant work on thiadiazoles, continuous efforts are still being made to identify novel heterocyclic compounds with potent biological activities. This review may help the …
Number of citations: 173 www.sciencedirect.com
F Buron, MA Hiebel, JY Mérour, K Plé… - Advances in Heterocyclic …, 2018 - Elsevier
This review deals with the synthesis and chemical functionalization of sulfur- and nitrogen-containing [5,5]-fused ring systems with one nitrogen atom in the bridgehead position and a …
Number of citations: 11 www.sciencedirect.com
S Haider, MS Alam, H Hamid - 2014 - academia.edu
Despite a significant work on thiadiazoles, continuous efforts are still being made to identify novelheterocyclic compounds with potent biological activities. This review may help the …
Number of citations: 0 www.academia.edu
P Chen, S Ren, H Song, C Chen, F Chen, Q Xu… - Bioorganic & Medicinal …, 2019 - Elsevier
BMS-986120 is a PAR4 antagonist that is being investigated as an antiplatelet agent in phase I clinical trial. An improved synthesis of BMS-986120 has been developed. Based on the …
Number of citations: 14 www.sciencedirect.com
BR Taft, F Yokokawa, T Kirrane, AC Mata… - Journal of Medicinal …, 2022 - ACS Publications
A series of 5-aryl-2-amino-imidazothiadiazole (ITD) derivatives were identified by a phenotype-based high-throughput screening using a blood stage Plasmodium falciparum (Pf) growth …
Number of citations: 14 pubs.acs.org
MM Miller, J Banville, TJ Friends… - Journal of Medicinal …, 2019 - ACS Publications
In an effort to identify novel antithrombotics, we have investigated protease-activated receptor 4 (PAR4) antagonism by developing and evaluating a tool compound, UDM-001651, in a …
Number of citations: 15 pubs.acs.org
KF GM, LS LR, MZ MW, SD NA, SZ SL, UG TZ - researchgate.net
This invention relates to novel pharmaceutically-useful compounds, which compounds are useful as inhibitors of protein or lipid kinases (such as inhibitors of a member of the PlM family …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.